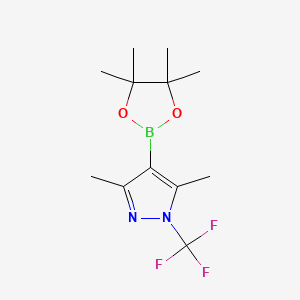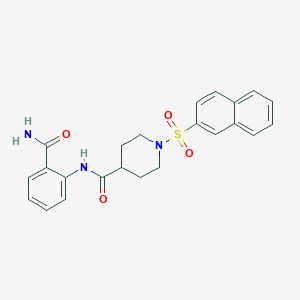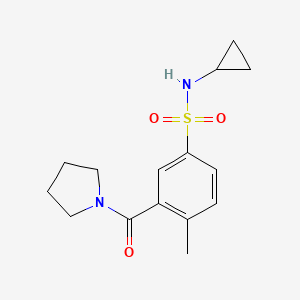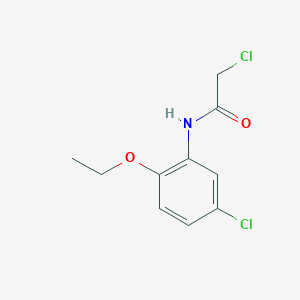
1-(2,4-dimethoxyphenyl)-5-oxo-N-(4-pyridyl)-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-dimethoxyphenyl)-5-oxo-N-(4-pyridyl)-3-pyrrolidinecarboxamide, also known as DOPPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound belongs to the class of pyrrolidinecarboxamide derivatives, which have been found to exhibit a range of biological activities such as anti-inflammatory, analgesic, and antitumor effects.
Mechanism of Action
The exact mechanism of action of 1-(2,4-dimethoxyphenyl)-5-oxo-N-(4-pyridyl)-3-pyrrolidinecarboxamide is not fully understood, but it is believed to act through modulation of the immune system and inhibition of pro-inflammatory cytokines. It has also been reported to have an effect on the opioid system, which may contribute to its analgesic properties.
Biochemical and Physiological Effects
Studies have shown that 1-(2,4-dimethoxyphenyl)-5-oxo-N-(4-pyridyl)-3-pyrrolidinecarboxamide exhibits a range of biochemical and physiological effects, including inhibition of nitric oxide production, reduction in pro-inflammatory cytokine levels, and modulation of the immune response. Additionally, 1-(2,4-dimethoxyphenyl)-5-oxo-N-(4-pyridyl)-3-pyrrolidinecarboxamide has been shown to have antioxidant properties, which may contribute to its therapeutic potential.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2,4-dimethoxyphenyl)-5-oxo-N-(4-pyridyl)-3-pyrrolidinecarboxamide in lab experiments is its high purity, which allows for more accurate and reproducible results. Additionally, its well-defined chemical structure makes it easier to study its mechanism of action and biochemical effects. However, one limitation of using 1-(2,4-dimethoxyphenyl)-5-oxo-N-(4-pyridyl)-3-pyrrolidinecarboxamide is its relatively high cost compared to other compounds, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-(2,4-dimethoxyphenyl)-5-oxo-N-(4-pyridyl)-3-pyrrolidinecarboxamide, including:
1. Further studies on its mechanism of action to better understand its therapeutic potential.
2. Investigation of its potential use in the treatment of various diseases, including cancer and chronic pain.
3. Development of more efficient and cost-effective synthesis methods to increase its availability for research.
4. Exploration of its potential use in combination with other therapeutic agents to enhance its efficacy.
5. Investigation of its toxicity and safety profile to ensure its suitability for clinical use.
In conclusion, 1-(2,4-dimethoxyphenyl)-5-oxo-N-(4-pyridyl)-3-pyrrolidinecarboxamide is a promising compound with potential therapeutic applications in various diseases. Its biochemical and physiological effects, as well as its mechanism of action, make it an interesting subject for further research. However, more studies are needed to fully understand its therapeutic potential and ensure its safety for clinical use.
Synthesis Methods
The synthesis of 1-(2,4-dimethoxyphenyl)-5-oxo-N-(4-pyridyl)-3-pyrrolidinecarboxamide involves the reaction of 2,4-dimethoxybenzaldehyde with pyridine-4-carboxylic acid hydrazide, followed by cyclization with acetic anhydride and pyrrolidine. The resulting product is then purified through recrystallization to yield 1-(2,4-dimethoxyphenyl)-5-oxo-N-(4-pyridyl)-3-pyrrolidinecarboxamide in high purity.
Scientific Research Applications
1-(2,4-dimethoxyphenyl)-5-oxo-N-(4-pyridyl)-3-pyrrolidinecarboxamide has been studied extensively for its potential use as a therapeutic agent in various diseases. It has been found to exhibit anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammation-related disorders. Additionally, 1-(2,4-dimethoxyphenyl)-5-oxo-N-(4-pyridyl)-3-pyrrolidinecarboxamide has been shown to have antitumor activity, suggesting its potential use in cancer therapy.
properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-5-oxo-N-pyridin-4-ylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-24-14-3-4-15(16(10-14)25-2)21-11-12(9-17(21)22)18(23)20-13-5-7-19-8-6-13/h3-8,10,12H,9,11H2,1-2H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPZZFSWTHVQML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=NC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dimethoxyphenyl)-5-oxo-N-(pyridin-4-yl)pyrrolidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{5h,6h,7h,8h-Imidazo[1,2-a]pyrazin-3-yl}propanoic acid dihydrochloride](/img/structure/B7456109.png)
![ethyl 3-{[N-(cyclohexylcarbonyl)phenylalanyl]amino}benzoate](/img/structure/B7456115.png)

![2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1-(2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B7456129.png)



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7456151.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B7456161.png)
![2-[[4-phenyl-5-(piperidin-1-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B7456186.png)


![N-(2,5-dimethoxyphenyl)-2-[[4-(4-fluorophenyl)-5-(piperidin-1-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7456207.png)